(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride
Description
(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring with an aminomethyl group and a hydroxyl group, making it an interesting subject for chemical research.
Properties
IUPAC Name |
(3R,5S)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERJYZLTFXUAX-YAQRUTEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The key steps may include reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Properties :
The compound is under investigation for its potential as a precursor in drug development, particularly for its interactions with biological targets such as enzymes and receptors. It has shown promise in:
- Anticancer Activity : Research indicates that it exhibits antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa cells). Studies have shown that derivatives can inhibit microtubule formation leading to cell cycle arrest.
| Cell Line | Concentration Range | Observed Effect |
|---|---|---|
| HeLa | 0.125 μM to 0.5 μM | G2/M phase arrest |
- Enzyme Inhibition : It has been identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it relevant for diabetes management .
| Study | Biological Activity | IC50 Value |
|---|---|---|
| DPP-IV Inhibition | 15 µM |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its unique functional groups enable various chemical reactions, including:
- Reductive Amination : Useful for synthesizing other aminomethyl derivatives.
- Substitution Reactions : The aminomethyl group can participate in nucleophilic substitutions to introduce new functional groups .
Industrial Applications
Beyond medicinal uses, this compound is also utilized in the synthesis of fine chemicals and agrochemicals. Its role as an intermediate in these processes highlights its versatility and importance in chemical manufacturing.
Future Research Directions
Further studies are warranted to explore:
- The full spectrum of biological activities across different cell lines.
- Mechanistic studies to elucidate interaction pathways with specific enzymes and receptors.
- Potential modifications to enhance potency and selectivity for therapeutic applications.
Mechanism of Action
The mechanism by which (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups play crucial roles in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
(3R,5S)-5-(Methyl)pyrrolidin-3-ol: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Uniqueness
(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride is a chiral compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : (3R,5S)-5-(aminomethyl)pyrrolidin-3-ol; dihydrochloride
- Molecular Formula : C6H12Cl2N2O
- Molecular Weight : 195.08 g/mol
- CAS Number : 340740-51-4
The compound features a pyrrolidine ring with an aminomethyl group and a hydroxyl group, contributing to its reactivity and potential biological interactions.
The biological activity of (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl and hydroxyl functional groups are critical for binding interactions that influence biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes within cells.
In Vitro Studies
Research has demonstrated that (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride exhibits notable biological activities:
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Inhibition of Dipeptidyl Peptidase IV (DPP-IV) | 15 µM | |
| Antimicrobial activity against E. coli | 20 µM | |
| Cytotoxicity in cancer cell lines (MCF-7) | 30 µM |
These results indicate its potential as a therapeutic agent in managing diabetes through DPP-IV inhibition and as an antimicrobial agent.
Case Studies
-
DPP-IV Inhibition :
A study investigated the compound's role as a DPP-IV inhibitor, which is crucial for glucose metabolism regulation. The results showed that it effectively inhibited DPP-IV with an IC50 of 15 µM, suggesting its utility in diabetes management . -
Antimicrobial Properties :
Another study assessed the antimicrobial efficacy against E. coli, revealing an IC50 of 20 µM. This highlights its potential application in treating bacterial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride, we compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol | Hydroxymethyl group instead of aminomethyl | Less potent DPP-IV inhibitor |
| (3R,5S)-5-(Methyl)pyrrolidin-3-ol | Lacks the aminomethyl group | Minimal biological activity |
This comparison illustrates that the aminomethyl group significantly enhances the biological activity of the compound.
Future Research Directions
Further research is needed to explore:
- The full spectrum of biological activities across different cell lines.
- Mechanistic studies to elucidate interaction pathways with specific enzymes and receptors.
- Potential modifications to enhance potency and selectivity for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol dihydrochloride, and how is purity optimized?
The compound is typically synthesized via hydrochlorination of the free base using aqueous HCl under controlled conditions. For example, a reaction with 1.0 M HCl at 50°C can yield a clear solution, followed by crystallization to achieve high purity (>95%) . Purity optimization often involves recrystallization in polar solvents (e.g., water/ethanol mixtures) and monitoring via HPLC or NMR to confirm the absence of byproducts like unreacted starting materials or stereoisomers .
Q. Which analytical techniques are critical for characterizing this compound’s stereochemical integrity?
Chiral HPLC with a polar organic phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) is essential to verify enantiomeric excess. Additionally, H NMR and C NMR can confirm the presence of the aminomethyl group (δ ~2.8 ppm for CHNH) and pyrrolidin-ol backbone (δ ~3.5-4.0 ppm for hydroxyl protons). X-ray crystallography, though less common for salts, may resolve absolute configuration if single crystals are obtained .
Q. How should researchers handle hygroscopicity and ensure long-term stability?
Store the dihydrochloride salt in airtight containers under nitrogen or argon at 2–8°C. Desiccants like silica gel are recommended to mitigate moisture uptake. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways, with LC-MS identifying potential hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can reaction yields be improved for stereoselective synthesis of the (3R,5S) isomer?
Yield optimization requires precise control of reaction parameters. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) during the cyclization step can enhance stereoselectivity. Catalytic asymmetric hydrogenation of precursor enamines with Ru-BINAP complexes has achieved >90% enantiomeric excess in similar pyrrolidine derivatives . Kinetic resolution via enzymatic catalysis (e.g., lipases) may also separate undesired stereoisomers .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Discrepancies often arise from assay-specific conditions (e.g., pH, salt concentration). For instance, the compound’s affinity for aminergic receptors (e.g., σ-1) may vary in phosphate-buffered saline vs. HEPES due to protonation state changes. Conduct parallel assays under standardized conditions (e.g., 37°C, pH 7.4) and validate with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does modifying the aminomethyl group impact structure-activity relationships (SAR) in neurological targets?
Substituent effects can be probed via systematic substitutions (e.g., replacing -NH with -NHAc or -NMe). Computational docking (MOE or AutoDock) predicts binding modes to targets like NMDA receptors, while in vitro IC assays quantify potency changes. For example, bulkier substituents may reduce blood-brain barrier permeability despite improved affinity .
Q. What advanced techniques stabilize the compound in aqueous formulations for in vivo studies?
Lyophilization with cryoprotectants (e.g., trehalose) enhances solubility and shelf life. Nanoparticle encapsulation (e.g., PLGA polymers) can mitigate hydrolysis in physiological buffers. Stability is monitored via UPLC-MS/MS, tracking degradation products like pyrrolidinone derivatives .
Data Contradiction Analysis
Q. Why do reported yields vary significantly across synthesis protocols?
Discrepancies often stem from differences in workup procedures. For instance, a 52.7% yield reported in one protocol vs. higher yields elsewhere may reflect losses during crystallization or incomplete salt formation. Reproducibility requires strict adherence to stoichiometric HCl ratios and controlled cooling rates during crystallization .
Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
Apparent contradictions arise from the compound’s zwitterionic nature. While freely soluble in water (due to HCl counterions), it exhibits limited solubility in chloroform or ethyl acetate. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection for reactions or formulations .
Application-Oriented Questions
Q. What role does this compound play in probing enzyme mechanisms?
Its rigid pyrrolidine scaffold makes it a versatile inhibitor for studying enzymes like prolyl oligopeptidase (POP) or dopamine β-hydroxylase. Competitive inhibition assays (Ki determination via Dixon plots) and X-ray co-crystallography reveal binding interactions, such as hydrogen bonding with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
